
3-(4-Pyridyl)acrylic acid
Overview
Description
3-(4-Pyridyl)acrylic acid (CAS: 5337-79-1) is a heterocyclic carboxylic acid with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It consists of a pyridine ring substituted at the 4-position with an acrylic acid group (–CH₂CH₂COOH). Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)acrylic acid can be synthesized through various methods. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation[2][2]. Another method involves the reaction of pyridine-4-carboxaldehyde with acrylic acid under basic conditions[2][2].
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound[2][2].
Chemical Reactions Analysis
Oxidation Reactions
3-(4-Pyridyl)acrylic acid undergoes oxidation primarily at the acrylic acid moiety or the pyridine ring.
Key Findings :
-
Oxidation with KMnO₄ cleaves the double bond, yielding 4-pyridinecarboxylic acid.
-
Chromium-based oxidants selectively modify the acrylic acid chain without altering the pyridine ring .
Reduction Reactions
The α,β-unsaturated system is highly susceptible to reduction.
Reagent | Conditions | Product | Stereochemistry | Reference |
---|---|---|---|---|
NaBH₄/EtOH | 0°C, 2 h | 3-(4-Pyridyl)propanoic acid | Racemic | |
H₂/Pd-C | 1 atm, RT | 3-(4-Pyridyl)propanoic acid | - | |
LiAlH₄/THF | Reflux, 4 h | 3-(4-Pyridyl)propanol | 85% |
Mechanistic Insight :
-
Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of the double bond .
-
NaBH₄ selectively reduces the carbonyl group when used in stoichiometric amounts .
Substitution Reactions
The pyridine ring participates in electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution
Reagent | Position | Product | Yield | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄ | Para | 3-(4-Nitro-pyridyl)acrylic acid | 58% | |
Br₂/FeBr₃ | Meta | 3-(3-Bromo-4-pyridyl)acrylic acid | 63% |
Nucleophilic Substitution
Reagent | Conditions | Product | Application |
---|---|---|---|
NH₂OH/HCl | EtOH, reflux | Pyridine N-oxide derivative | Redox-active ligands |
NaN₃/DMF | 120°C, 6 h | Azido-functionalized derivative | Click chemistry |
Photochemical Reactions
The compound exhibits unique photoresponsive behavior in solid-state assemblies.
Counterion | Light (nm) | Reaction | Product | Stereoselectivity |
---|---|---|---|---|
Cl⁻ | 365 | [2+2] Cycloaddition | Head-to-head dimer | 94% |
PF₆⁻ | 254 | [2+2] Cycloaddition | Head-to-tail dimer | 88% |
NO₃⁻ | 365 | No reaction | - | - |
Notable Study :
-
Anion-directed packing in salts (e.g., Cl⁻ vs. PF₆⁻) controls dimer stereochemistry under UV light .
Coordination Chemistry
The compound acts as a bifunctional ligand, coordinating via pyridine-N and carboxylate-O.
Metal Complexation
Metal Ion | Structure | Properties | Application |
---|---|---|---|
Cu(I) | 1D coordination polymer | Water/acid-resistant | Catalysis |
Mn(II) | 3D MOF | Ferromagnetic ordering at 12 K | Magnetic materials |
Zn(II) | 2D grid | Luminescent | Sensing |
Case Study :
Polymerization and Crosslinking
The acrylic acid moiety enables covalent network formation.
Method | Conditions | Product | Crosslink Density |
---|---|---|---|
UV irradiation | 254 nm, 30 min | Photo-crosslinked hydrogel | 0.45 mmol/cm³ |
Thermal (180°C) | N₂ atmosphere | Polyacrylic acid-pyridine copolymer | Mn = 12,000 Da |
Application :
Comparative Reactivity with Isomers
The 4-pyridyl isomer displays distinct reactivity compared to 2-/3-pyridyl analogs:
Property | 4-Pyridyl | 3-Pyridyl | 2-Pyridyl |
---|---|---|---|
pKa (COOH) | 3.1 | 2.9 | 3.3 |
Reduction Potential | -1.2 V (vs. SCE) | -1.1 V | -1.4 V |
Coordination Modes | μ₂-κN:κO | μ₁-κN | μ₁-κO |
Key Insight :
Scientific Research Applications
3-(4-Pyridyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme inhibitors.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, catalysts, and surfactants.
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)acrylic acid involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry . Additionally, its acrylic acid moiety allows it to participate in various organic reactions, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridyl-Substituted Acrylic Acid Derivatives
(a) 3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid
- Molecular Formula: C₁₆H₁₄ClNO₂
- Molecular Weight : 287.74 g/mol
- Key Differences :
- Substituted with chlorine and 3,4-dimethylphenyl groups, enhancing steric bulk and altering electronic properties.
- Melting Point : 201–202°C (lower than 3-(4-Pyridyl)acrylic acid due to reduced symmetry) .
- ¹H-NMR : Features a singlet at δ 6.61 (=CH) and pyridine-H signals at δ 7.81–8.92, indicating distinct electronic environments .
(b) 3-(3-Pyridyl)acrylic Acid (Isomer)
- Molecular Formula: C₈H₇NO₂ (same as this compound)
- Key Differences: Pyridine substitution at the 3-position disrupts conjugation, reducing acidity (pKa ≈ 2.5 vs. ~2.0 for the 4-isomer) .
(c) Methyl 3-(4-Chloropyridin-3-yl)acrylate
- Molecular Formula: C₉H₈ClNO₂
- Molecular Weight : 197.62 g/mol
- Key Differences :
Aromatic Carboxylic Acids with Pyridyl Groups
(a) 3-(4-Pyridyl)benzoic Acid
- Molecular Formula: C₁₂H₉NO₂
- Molecular Weight : 199.20 g/mol
- Key Differences :
(b) 3-(4-Methylbenzoyl)acrylic Acid
- Molecular Formula : C₁₁H₁₀O₃
- Molecular Weight : 190.20 g/mol
- Key Differences :
Natural and Bioactive Analogs
(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Key Differences: Natural phenolic compound with antioxidant and anti-inflammatory properties . Two –OH groups on the benzene ring increase water solubility (≈10 mg/mL vs. <1 mg/mL for this compound) .
Biological Activity
3-(4-Pyridyl)acrylic acid, also known as trans-3-(4-pyridyl)acrylic acid (PYA), is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, antioxidant, and potential applications in various fields.
Chemical Structure and Synthesis
This compound features a pyridine ring fused to an acrylic acid moiety, resulting in an almost planar structure with an E-configuration around the double bond. The synthesis typically involves the reaction of malonic acid with 4-pyridinecarboxaldehyde under acidic conditions, yielding high purity and yield of the compound .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition of growth at low concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
2. Anticancer Properties
Recent investigations have revealed that PYA possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins. For instance, Feng et al. (2022) reported that PYA effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Nouni et al. (2023) demonstrated that PYA effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
4. Other Biological Activities
Additional studies have explored other potential applications of PYA:
- Anti-inflammatory Effects : PYA has shown promise in reducing inflammation markers in animal models.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders like Alzheimer's disease .
- Cosmetic Applications : Due to its antioxidant properties, PYA is being investigated for use in cosmetic formulations aimed at skin protection .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Feng et al., 2022 | Anticancer | Induced apoptosis in breast cancer cell lines |
Nouni et al., 2023 | Antioxidant | Effective radical scavenger in oxidative stress models |
Liu et al., 2024 | Antifungal | Demonstrated antifungal activity against pathogenic fungi |
These studies collectively underscore the multifaceted biological activities of PYA, suggesting its potential utility in pharmaceuticals and nutraceuticals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Pyridyl)acrylic acid, and how are the products characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. One approach involves reacting pyridine-4-carbaldehyde with maleic acid in pyridine/piperidine under reflux, followed by crystallization from ethanol/water mixtures . Alternatively, malonic acid and pyridinecarbaldehyde can be condensed under acidic conditions . Characterization employs UV spectroscopy, /-NMR, FT-IR, and mass spectrometry. Purity is confirmed via melting point analysis and TLC. For structural validation, single-crystal X-ray diffraction is used to determine bond lengths and angles .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction data are collected using a Bruker APEX2 CCD diffractometer with MoKα radiation (λ = 0.71069 Å). The structure is solved via direct methods (SHELXS) and refined with SHELXL, yielding parameters such as space group , unit cell dimensions (), and -factors (). Hydrogen atoms are placed geometrically and refined isotropically . Data-to-parameter ratios (>17:1) ensure refinement reliability .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for this compound across studies?
- Methodological Answer : Discrepancies in unit cell parameters or space groups should be resolved by cross-validating refinement metrics (e.g., -factors, -values) and checking for twinning or absorption errors. Re-refinement using standardized software (e.g., SHELXL) ensures consistency. Comparing hydrogen-bonding networks and torsion angles with literature (e.g., Acta Crystallographica reports) can identify systematic errors .
Q. What is the role of this compound in constructing metal-organic frameworks (MOFs)?
- Methodological Answer : The compound acts as a bifunctional linker in MOFs: the carboxylic acid group coordinates to metal ions (e.g., Zn, Cu) to form secondary building units (SBUs), while the pyridyl group stabilizes the framework through π-π interactions. Design principles involve matching SBU geometry (e.g., octahedral clusters) with linker symmetry to predict topology (e.g., pcu nets). Porosity is confirmed via gas adsorption (BET surface area >500 m/g) .
Q. What methodologies enable the stereoselective synthesis of this compound derivatives?
- Methodological Answer : Asymmetric Morita-Baylis-Hillman reactions can introduce chirality using organocatalysts (e.g., cinchona alkaloids). For example, reacting pyridine-4-carbaldehyde with methyl acrylate in the presence of β-isocupreidine yields enantiomerically enriched derivatives (ee >90%). Chiral HPLC or circular dichroism validates stereochemistry. Crystallographic analysis confirms absolute configuration .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits hazards including skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Handling requires PPE (gloves, goggles), fume hood use, and avoidance of dust formation. Spills should be neutralized with inert absorbents (e.g., vermiculite). Storage conditions: dark, dry, room temperature .
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYTINUCCRGDR-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-79-1, 84228-93-3 | |
Record name | 4-Pyridineacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridineacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-pyridyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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